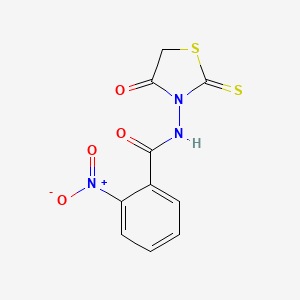![molecular formula C18H23N5O3 B6026978 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6026978.png)
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in several biochemical and physiological studies.
作用機序
The mechanism of action of 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Several biochemical and physiological effects of this compound have been reported in scientific research studies. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Moreover, it has been demonstrated to have a neuroprotective effect by preventing the death of neurons and reducing oxidative stress.
実験室実験の利点と制限
The advantages of using 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments include its high purity, stability, and specificity towards the target proteins or enzymes. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, the toxicity and side effects of this compound have not been fully elucidated, which can pose a risk to the researchers handling it.
将来の方向性
Several future directions for the research on 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine can be explored. One of the areas of research can be the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research can be the development of novel derivatives of this compound with improved pharmacological properties. Moreover, the toxicity and safety profile of this compound can be further studied to ensure its safe use in clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine involves the reaction of 2-methyl-4-pyrimidinamine with 4-(2-furoyl)-1-piperazinecarboxylic acid, followed by the addition of morpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific reaction conditions. The purity and yield of the compound can be improved by performing various purification techniques such as recrystallization, chromatography, and distillation.
科学的研究の応用
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has shown potential therapeutic applications in several scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-19-16(13-17(20-14)22-8-11-25-12-9-22)21-4-6-23(7-5-21)18(24)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYQIKSHDWDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6026900.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)
![4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
![5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6026930.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)


![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-phenoxypropanamide](/img/structure/B6026958.png)
![2-hydroxy-3-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B6026977.png)
amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)